2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide
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Overview
Description
Mycothiol is a unique thiol compound predominantly found in Actinobacteria, particularly in the genus Mycobacterium. It is composed of a cysteine residue with an acetylated amino group linked to glucosamine, which is then linked to inositol . Mycothiol serves as the major low molecular weight thiol in these bacteria, playing a role similar to that of glutathione in other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mycothiol involves several steps:
Glycosylation: The initial step involves the glycosylation of inositol with N-acetylglucosamine.
Deacetylation: This intermediate is then deacetylated to produce glucosamine-inositol.
Linkage to Cysteine: The glucosamine-inositol is linked to cysteine by a ligase enzyme.
Acetylation: Finally, the compound is acetylated to yield mycothiol.
Industrial Production Methods
the biosynthesis in Actinobacteria involves enzymes such as MshA (glycosyltransferase), MshB (deacetylase), MshC (ligase), and MshD (acetyltransferase) .
Chemical Reactions Analysis
Types of Reactions
Mycothiol undergoes various chemical reactions, including:
Oxidation: Mycothiol can be oxidized to form mycothione, a disulfide form.
Reduction: Mycothione can be reduced back to mycothiol by mycothione reductase.
Conjugation: Mycothiol forms conjugates with electrophiles and antibiotics, which are then cleaved by mycothiol S-conjugate amidase.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or other oxidizing agents.
Reduction: Requires the enzyme mycothione reductase and NADPH as a cofactor.
Conjugation: Involves electrophilic compounds and the enzyme mycothiol S-conjugate amidase.
Major Products Formed
Oxidation: Mycothione (disulfide form).
Reduction: Mycothiol (thiol form).
Conjugation: Mercapturic acids and glucosamine-inositol.
Scientific Research Applications
Mycothiol has several scientific research applications:
Chemistry: Used as a model compound to study thiol biochemistry and redox biology.
Biology: Investigated for its role in maintaining redox balance and detoxification in Actinobacteria.
Medicine: Studied for its potential as a drug target in tuberculosis treatment, as it is involved in the detoxification of antibiotics.
Mechanism of Action
Mycothiol exerts its effects through several mechanisms:
Redox Buffer: Acts as a thiol buffer, maintaining a reducing environment within the cell.
Detoxification: Conjugates with reactive electrophiles and antibiotics, which are then cleaved and excreted from the cell.
Enzyme Cofactor: Functions as a cofactor for various enzymes, including mycothione reductase and mycothiol-dependent formaldehyde dehydrogenase.
Comparison with Similar Compounds
Similar Compounds
Glutathione: Found in most bacteria and eukaryotes, serves a similar role in redox balance and detoxification.
Bacillithiol: Found in Bacillus species, also functions in redox homeostasis and detoxification.
Uniqueness
Structure: Mycothiol’s unique structure, involving an inositol moiety, distinguishes it from glutathione and bacillithiol.
Specificity: Mycothiol is specific to Actinobacteria, whereas glutathione and bacillithiol are found in other bacterial species
Properties
Molecular Formula |
C17H30N2O12S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29) |
InChI Key |
MQBCDKMPXVYCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |
Origin of Product |
United States |
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